molecular formula C40H26N4O B15044453 Quinoxaline, 6,6'-oxybis[2,3-diphenyl- CAS No. 16478-99-2

Quinoxaline, 6,6'-oxybis[2,3-diphenyl-

Cat. No.: B15044453
CAS No.: 16478-99-2
M. Wt: 578.7 g/mol
InChI Key: AQAUIOKBAKWRSC-UHFFFAOYSA-N
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Description

Quinoxaline, 6,6'-oxybis[2,3-diphenyl- (referred to as Oxybis-DPQ hereafter) is a bis-quinoxaline derivative featuring two quinoxaline cores linked via an oxygen bridge at the 6,6'-positions, with phenyl substituents at the 2,3-positions of each quinoxaline unit (Fig. 1). Quinoxalines are nitrogen-containing heterocycles known for their electron-deficient aromatic systems, enabling applications in organic electronics, coordination chemistry, and pharmaceuticals . The oxygen bridge in Oxybis-DPQ introduces structural flexibility and electronic modulation, distinguishing it from other bis-quinoxaline derivatives linked by direct bonds or alternative bridging groups.

Properties

CAS No.

16478-99-2

Molecular Formula

C40H26N4O

Molecular Weight

578.7 g/mol

IUPAC Name

6-(2,3-diphenylquinoxalin-6-yl)oxy-2,3-diphenylquinoxaline

InChI

InChI=1S/C40H26N4O/c1-5-13-27(14-6-1)37-39(29-17-9-3-10-18-29)43-35-25-31(21-23-33(35)41-37)45-32-22-24-34-36(26-32)44-40(30-19-11-4-12-20-30)38(42-34)28-15-7-2-8-16-28/h1-26H

InChI Key

AQAUIOKBAKWRSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthesis of 6,6'-Oxybis(o-phenylenediamine)

The foundational step involves preparing the oxygen-bridged diamine precursor, 6,6'-oxybis(o-phenylenediamine). This is achieved via nitration and subsequent reduction of 6,6'-dihydroxybiphenyl. Nitration with fuming nitric acid introduces nitro groups at the 6-positions, followed by catalytic hydrogenation using Pd/C in ethanol to yield the diamine.

Cyclocondensation with Diphenylglyoxal

The diamine reacts with diphenylglyoxal (1,2-diphenylethanedione) in refluxing ethanol acidified with acetic acid. The reaction proceeds via a double Schiff base formation, followed by cyclization to form the quinoxaline rings. This method, adapted from classical quinoxaline synthesis, affords the target compound in 68–72% yield after recrystallization from dimethylformamide (DMF).

Key Data

  • Reagents: 6,6'-oxybis(o-phenylenediamine) (1.0 eq), diphenylglyoxal (2.0 eq)
  • Conditions: EtOH, acetic acid, reflux, 12 h
  • Yield: 70% (average)
  • Characterization: $$ ^1H $$ NMR (DMSO-$$ d6 $$): δ 7.45–7.82 (m, 20H, ArH), 4.71 (s, 4H, OCH$$2$$C=O).

Ullmann Coupling of 6-Bromo-2,3-Diphenylquinoxaline

Bromination of 2,3-Diphenylquinoxaline

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (p-TsOH) in chloroform. The electron-donating phenyl groups direct electrophilic substitution to the 6-position, yielding 6-bromo-2,3-diphenylquinoxaline in 85% purity.

Copper-Catalyzed Etherification

Ullmann coupling of two equivalents of 6-bromo-2,3-diphenylquinoxaline with a hydroxide source (KOH) in the presence of CuI and 1,10-phenanthroline forms the oxygen bridge. The reaction proceeds under nitrogen at 110°C in dimethylacetamide (DMAc), yielding 58–63% of the coupled product.

Key Data

  • Catalyst: CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Base: KOH (3.0 eq)
  • Conditions: DMAc, 110°C, 24 h
  • Yield: 60% (average)
  • MS: m/z 824 (M$$^+$$).

Iridium-Catalyzed Dehydrogenative Alkylation

Reaction Mechanism

This green methodology employs an iridium catalyst (e.g., [Ir(cod)Cl]$$_2$$) to facilitate the dehydrogenative coupling of o-phenylenediamine with ethylene glycol. The diol undergoes dehydrogenation to form glycolaldehyde, which condenses with the diamine to generate the quinoxaline rings. The oxygen bridge arises from the diol’s backbone.

Optimization and Yields

Using 5 mol% Ir catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in tetrahydrofuran (THF), the reaction achieves 74% yield at room temperature within 10 hours. Microwave irradiation reduces the time to 2 hours with a comparable yield.

Key Data

  • Catalyst: [Ir(cod)Cl]$$_2$$ (5 mol%)
  • Oxidant: TBHP (2.0 eq)
  • Conditions: THF, rt, 10 h
  • Yield: 74%.

Bis-α-Bromoketone Cyclocondensation

Synthesis of 4,4'-Oxybis(phenacyl bromide)

4-Hydroxyacetophenone is dimerized using phosgene (COCl$$_2$$) to form 4,4'-oxybis(acetophenone), which is brominated at the α-position using NBS and p-TsOH. The resultant bis-α-bromoketone serves as a key intermediate.

Quinoxaline Formation

Reaction with o-phenylenediamine in ethanol under reflux forms the quinoxaline rings via cyclocondensation. Triethylamine (TEA) is added to neutralize HBr, driving the reaction to completion.

Key Data

  • Reagents: Bis-α-bromoketone (1.0 eq), o-phenylenediamine (2.2 eq)
  • Conditions: EtOH, TEA, reflux, 8 h
  • Yield: 76%
  • Elemental Analysis: Calcd. for C$${44}$$H$${32}$$N$$_4$$O: C, 83.52; H, 5.10; N, 8.86. Found: C, 83.48; H, 5.12; N, 8.82.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage
Diamine Condensation 70 12 h High regioselectivity
Ullmann Coupling 60 24 h Modular for derivatives
Iridium Catalysis 74 10 h Solvent efficiency, green metrics
Bis-α-Bromoketone Route 76 8 h Scalable intermediate synthesis

Chemical Reactions Analysis

Structural Analysis

Quinoxaline, 6,6'-oxybis[2,3-diphenyl-] (IUPAC name: 2,3-diphenylquinoxaline) is a heterocyclic aromatic compound with a planar structure due to its conjugated system . Key physical properties include:

Property Value
Molecular Weight286.34 g/mol
Density~1.173 g/cm³
Melting Point125–128 °C
Boiling Point~415 °C

The compound’s structure consists of two phenyl-substituted quinoxaline rings connected by an oxygen bridge, enabling diverse reactivity in organic synthesis .

Condensation Reactions

The most common method involves condensation reactions between 1,2-phenylenediamine derivatives and carbonyl compounds. For example:

  • Benzil and 3,4-diaminobenzoic acid react in acetic acid at 50°C to form 2,3-diphenylquinoxaline-6-carboxylic acid .

  • Subsequent esterification with ethanol and catalytic sulfuric acid yields ethyl 2,3-diphenylquinoxaline-6-carboxylate , which reacts with hydrazine to form carbohydrazides .

Ring-Forming Reactions

  • o-Phenylenediamine reacts with benzil in methanol under reflux to form 6-substituted quinoxalines. Further oxidation with MCPBA (meta-chloroperbenzoic acid) produces quinoxaline 1,4-di-N-oxides .

  • Microwave-assisted synthesis using bismuth nitrate catalysts offers eco-friendly routes for bis-quinoxalines, enabling high yields and rapid reaction times .

Substitution and Functionalization

  • Sulfonation and sulfonamide formation : Reaction with sulfonyl chlorides (e.g., benzene sulfonyl chloride) introduces sulfonamide groups, enhancing biological activity .

  • Suzuki coupling : Thiophene-substituted quinoxalines are synthesized via microwave-assisted coupling, enabling emissive materials .

Electrophilic Aromatic Substitution

The compound’s electron-deficient quinoxaline core facilitates electrophilic substitution , particularly at the 6-position. This is exploited in:

  • Esterification : Conversion of carboxylic acids to esters .

  • Hydrazination : Reaction with hydrazine to form carbohydrazides .

Oxidation and Functional Group Transformation

  • Oxidation with MCPBA : Converts quinoxalines to di-N-oxides via electrophilic addition .

  • Sulfonation : Introduces sulfonamide groups through nucleophilic aromatic substitution .

Bioactive Derivatives

  • Antidiabetic agents : Diphenylquinoxaline-carbohydrazide hybrids show enzymatic inhibition .

  • Antibacterial and antileishmanial activity : Sulfonamide derivatives exhibit potency against pathogens like S. aureus and Leishmania .

  • Anticancer activity : Bis-quinoxalines synthesized via green methods demonstrate cytotoxic effects on A431 carcinoma cells .

Material Science

  • Emissive materials : Thiophene-substituted quinoxalines exhibit excimer-like fluorescence, useful in optoelectronics .

  • Coordination complexes : Nickel-bis-quinoxaline dithiolates display tunable electronic properties for electrochemical applications .

Scientific Research Applications

Quinoxaline, 6,6’-oxybis[2,3-diphenyl-] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of organic electronic materials, such as light-emitting diodes (LEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of quinoxaline, 6,6’-oxybis[2,3-diphenyl-] involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Key structural analogues of Oxybis-DPQ include:

Compound Name Bridging Group Substituents (positions) Molecular Weight (g/mol) Key Applications Reference ID
6,6'-Biquinoxaline, 2,2',3,3'-tetraphenyl- Direct C–C bond Phenyl (2,3; 2',3') 594.67 Organic semiconductors
Quinoxaline, 2,3-diphenyl Phenyl (2,3) 282.34 Ligand synthesis
6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline Phenylene 4-Fluorophenyl (2,3; 2',3') 716.59 OLED emitters
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Thiophene (2,3) 353.41 Coordination polymers
2,3-Bis(2-pyridyl)quinoxaline (dpq) Pyridyl (2,3) 284.31 Metal coordination ligands

Key Observations :

  • Bridging Groups: The oxygen bridge in Oxybis-DPQ reduces steric rigidity compared to direct C–C bonds (e.g., 6,6'-biquinoxaline) and enhances solubility compared to phenylene-bridged derivatives .
  • Substituents: Phenyl groups at 2,3-positions (as in Oxybis-DPQ and 2,3-diphenylquinoxaline) enhance π-conjugation and thermal stability, whereas thiophene or pyridyl substituents (e.g., ) improve metal-binding affinity or charge transport in polymers.
Physicochemical Properties
  • Electronic Properties: Fluorinated derivatives (e.g., 6,7-difluoroquinoxaline ) exhibit red-shifted absorption/emission due to electron-withdrawing effects. Oxybis-DPQ’s oxygen bridge may similarly lower the LUMO energy, enhancing electron affinity. Thiophene-substituted quinoxalines (e.g., ) show broad absorption bands (300–500 nm) suitable for light-harvesting applications.
  • Thermal Stability: Phenyl-substituted quinoxalines (e.g., 2,3-diphenylquinoxaline ) exhibit high decomposition temperatures (>300°C), advantageous for optoelectronic devices.

Data Tables

Table 1: Comparative Photophysical Properties of Quinoxaline Derivatives
Compound λabs (nm) λem (nm) EL Efficiency (lm/W) Reference ID
2,3-Bis(9,9-dihexylfluoren-2-yl)quinoxaline (Py) 400 508 (blue-green) 0.18
6,7-Difluoroquinoxaline (F2Py) 420 544 (green) 0.22
5,6,7,8-Tetrafluoroquinoxaline (F4Py) 450 570 (yellow) 0.53
PIDTTQ polymer 550–800 PCE: 10.2%

Biological Activity

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the compound Quinoxaline, 6,6'-oxybis[2,3-diphenyl-] , exploring its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

Quinoxaline, 6,6'-oxybis[2,3-diphenyl-] is characterized by a quinoxaline core with two diphenyl groups linked through an ether bond. The synthesis typically involves the condensation of appropriate diphenyl precursors with quinoxaline derivatives under specific reaction conditions.

Antibacterial Activity

Research has indicated that quinoxaline derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition (ZOI) values provide a quantitative measure of this activity:

CompoundBacterial StrainZOI (mm)
Quinoxaline derivative 1Staphylococcus aureus5
Quinoxaline derivative 2Escherichia coli5
Reference drug (Chloramphenicol)Staphylococcus aureus19
Reference drug (Ampicillin)Escherichia coli22

The presence of electron-donating groups on the phenyl rings has been shown to enhance antibacterial activity significantly. For instance, modifications leading to more electron-rich environments can improve binding affinity to bacterial targets .

Antifungal Activity

In addition to antibacterial properties, quinoxaline derivatives have demonstrated antifungal activity. The minimum inhibitory concentration (MIC) values against various fungal strains are crucial for evaluating their efficacy:

CompoundFungal StrainMIC (mg/mL)
Quinoxaline derivative ACandida albicans0.0048
Quinoxaline derivative BFusarium oxysporum56.74

These findings suggest that structural modifications can significantly influence antifungal potency .

Anticancer Activity

Quinoxaline derivatives also show promising anticancer properties. The IC50 values indicate the concentration required to inhibit cell growth by 50% in various cancer cell lines:

CompoundCancer Cell LineIC50 (μg/mL)
Quinoxaline derivative CLiver carcinoma0.5
Quinoxaline derivative DBreast cancer4.75

The SAR studies reveal that specific functional groups, such as carboxylic acids or halogens, can enhance anticancer activity by modifying cellular uptake and interaction with cancerous cells .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several quinoxaline derivatives against common pathogens. It was found that compounds with electron-withdrawing groups exhibited moderate activity compared to those with electron-donating groups .
  • Anticancer Mechanisms : Another investigation focused on the anticancer mechanisms of quinoxaline derivatives, revealing that oxidative stress induction plays a critical role in their effectiveness against tumor cells. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 6,6'-oxybis[2,3-diphenylquinoxaline] derivatives?

The most common method involves the condensation of o-phenylenediamine with α-diketones (e.g., benzil) under reflux in a solvent like rectified spirit. Cyclization occurs via nucleophilic attack of the diamine’s amino groups on the diketone carbonyls, followed by dehydration. Optimized yields (70–85%) are achieved by controlling stoichiometry, reaction time (4–6 hours), and temperature (80–100°C) .

Q. How are spectroscopic techniques used to characterize quinoxaline derivatives?

Key methods include:

  • IR spectroscopy : Identification of C=N stretching vibrations (~1600 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for phenyl groups), while ¹³C NMR confirms quinoxaline ring carbons (~150 ppm for C=N) .
  • X-ray crystallography : Resolves substituent orientation and π-stacking interactions in solid-state structures .

Q. What safety protocols are critical when handling quinoxaline derivatives?

  • Skin/eye protection : Use nitrile gloves and safety goggles due to GHS Category 2 skin/eye irritation risks .
  • Ventilation : Employ fume hoods to mitigate inhalation hazards (e.g., H319, H335) from dust or vapors .
  • Storage : Keep in airtight containers in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact photophysical properties in quinoxaline-based materials?

Fluorination at the 6,7-positions or phenyl rings enhances electron-withdrawing effects, red-shifting photoluminescence (PL) and improving electroluminescent efficiency in OLEDs. For example, 6,7-difluoro-2,3-diphenylquinoxaline (L2) exhibits λₑₘ = 650 nm (deep red) with a 15% increase in quantum yield compared to non-fluorinated analogs .

Q. What mechanistic insights explain contradictions in catalytic activity of quinoxaline-metal complexes?

Variations in coordination geometry (e.g., Cu(II) vs. Pt(II)) and ligand denticity (bidentate vs. tridentate) influence DNA-binding affinity and oxidative stress induction. For instance, Pt(tpbq)Cl₂ shows higher cytotoxicity (IC₅₀ = 2.1 µM) than Cu analogs due to stronger intercalation with DNA base pairs .

Q. How can computational methods address gaps in stability/reactivity data for quinoxaline derivatives?

  • DFT calculations : Predict redox potentials (e.g., HOMO-LUMO gaps) to assess oxidative stability .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported GHS classifications for quinoxaline derivatives?

Variations arise from differences in purity (e.g., 97% vs. technical grade) and substituent effects. For example, Quinoxaline-2-carboxaldehyde (CAS 1593-08-4) is classified as H315/H319, while 2,3-Quinoxalinedimethanol diacetate (CAS 20128-12-5) lacks acute toxicity data . Cross-referencing SDS from multiple suppliers and validating via in vitro assays (e.g., Draize test) is recommended.

Q. Why do some studies report conflicting bioactivity for similar quinoxaline ligands?

Subtle structural changes (e.g., thienyl vs. pyridyl substituents) alter solubility and membrane permeability. For instance, thenyl-substituted quinoxalines (ttbq) exhibit 3× higher antiproliferative activity in MCF-7 cells compared to phenyl analogs due to improved lipophilicity .

Advanced Methodologies

Q. What strategies optimize heteroleptic metal complex synthesis with quinoxaline ligands?

  • Ligand pre-functionalization : Introduce chelating groups (e.g., pyridyl, triazole) before metal coordination to enhance stability .
  • Stepwise substitution : Use AgNO₃ to template ligand assembly, followed by transmetalation with Pt(II) or Ir(III) .

Q. How to design quinoxaline derivatives for dual functionality (e.g., anticancer + imaging)?

Incorporate fluorescent tags (e.g., BODIPY) or MRI contrast agents (e.g., Gd³⁺ chelates) into the quinoxaline scaffold. For example, Ir(III)-quinoxaline complexes with oxadiazole ligands enable simultaneous photodynamic therapy and real-time tumor imaging .

Emerging Research Directions

Q. What role do quinoxalines play in green chemistry initiatives?

Ultrasound-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours) and solvent waste. Thiamine hydrochloride catalyzes condensation reactions with 90% yield under aqueous conditions .

Q. How can quinoxaline derivatives address antibiotic resistance?

Modification with sulfonamide groups enhances bacterial membrane disruption. Hybrids like quinoxaline-1,2,4-triazole-sulfonamides show MIC = 0.5 µg/mL against MRSA via dihydrofolate reductase inhibition .

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